molecular formula C17H20ClN3O3S2 B2399566 3-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)-N-ethylthiophene-2-carboxamide CAS No. 1207048-55-2

3-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)-N-ethylthiophene-2-carboxamide

Cat. No. B2399566
CAS RN: 1207048-55-2
M. Wt: 413.94
InChI Key: WKEFRSQXHDKISB-UHFFFAOYSA-N
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Description

The compound is a derivative of piperazine, which is a cyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions in the ring . Piperazine derivatives are known to exhibit a wide range of biological and pharmaceutical activities .


Synthesis Analysis

The synthesis of piperazine derivatives has been a subject of numerous studies. Some methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .

Scientific Research Applications

Organic Synthesis and Catalytic Applications

Enantioselective Catalysis

The compound's structural relatives, specifically those derived from l-piperazine-2-carboxylic acid, have been utilized as highly enantioselective Lewis basic catalysts for the hydrosilylation of N-aryl imines. This highlights its potential application in synthesizing chiral molecules, which are crucial in pharmaceuticals (Zhouyu Wang et al., 2006).

Medicinal Chemistry and Drug Discovery

Antimicrobial Agents

Novel sulfonamide and carboxamide derivatives, sharing structural motifs with the compound , have been synthesized and evaluated for their antimicrobial properties. This includes activity against both Gram-positive and Gram-negative bacteria, suggesting a potential application in developing new antibacterial agents (B. Krishnamurthy et al., 2011).

Melanocortin-4 Receptor Ligands

Piperazinebenzylamine derivatives have been studied for their binding affinities to the human melanocortin-4 receptor, indicating potential applications in treating conditions related to this receptor, such as obesity or metabolic disorders (Joe A. Tran et al., 2008).

Anticancer Agents

The synthesis of piperazine and triazolo-pyrazine derivatives and their evaluation as antimicrobial agents also hint at broader applications in drug discovery, particularly in developing novel therapeutics for various cancers. The structure-activity relationship studies associated with these compounds provide insights into designing more potent and selective drugs (M. Patil et al., 2021).

Alzheimer’s Disease Drug Candidates

Research on N-substituted derivatives of oxadiazole sulfanyl propanamides for Alzheimer’s disease introduces a potential application in neurodegenerative disease treatment. The synthesized compounds showed enzyme inhibition activity against acetylcholinesterase, a key target in Alzheimer's disease management (A. Rehman et al., 2018).

properties

IUPAC Name

3-[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl-N-ethylthiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClN3O3S2/c1-2-19-17(22)16-15(6-11-25-16)26(23,24)21-9-7-20(8-10-21)14-5-3-4-13(18)12-14/h3-6,11-12H,2,7-10H2,1H3,(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKEFRSQXHDKISB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=C(C=CS1)S(=O)(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClN3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)-N-ethylthiophene-2-carboxamide

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